2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Description
2-Amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide is a structurally complex amide derivative characterized by:
- A cyclopropyl group attached to the nitrogen atom.
- A (1S)-2-(dimethylamino)cyclohexyl substituent, which introduces stereochemical specificity.
This compound’s design combines steric hindrance (cyclopropyl) and hydrogen-bonding capabilities (amide groups), making it a candidate for selective receptor targeting.
Properties
Molecular Formula |
C16H31N3O |
|---|---|
Molecular Weight |
281.44 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14-,15?/m0/s1 |
InChI Key |
FSLYSVPDBWEKLE-SLTAFYQDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N([C@H]1CCCCC1N(C)C)C2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Amine Intermediate
The (1S)-2-(dimethylamino)cyclohexyl fragment is typically synthesized via:
- Selective amination of cyclohexanone derivatives followed by reductive amination with dimethylamine or related reagents.
- Use of chiral resolution or asymmetric synthesis to ensure the (1S) stereochemistry.
- Protection of the amino group with carbamate groups such as carbobenzoxy (Cbz) to prevent side reactions during subsequent steps.
Preparation of the 3-Methylbutanamide Core
- The 3-methylbutanoic acid or its derivatives are converted into activated carboxylic acid derivatives such as acid chlorides or N-protected chloroketones.
- N-protection strategies include N-benzyloxycarbonyl (Cbz) protection to facilitate selective reactions.
- Reduction of chloroketones to halo alcohols using sodium borohydride at low temperatures (-10°C) is employed to prepare intermediates for further transformations.
Amide Bond Formation
- The key amide bond is formed by coupling the chiral amine intermediate with the activated acid derivative.
- Coupling agents or conditions may include carbodiimides or other peptide coupling reagents, ensuring high yield and stereochemical integrity.
- Solid-phase synthesis approaches for related amines and aldehydes have been reported, which could be adapted for this compound to improve efficiency.
Introduction of the Cyclopropyl Group
Protection and Deprotection Steps
- Protecting groups such as carbobenzoxy (Cbz) or tert-butyl carbamate are employed to protect amino groups during multi-step synthesis.
- Deprotection is typically achieved under acidic conditions to release the free amine after the completion of key transformations.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Reduction of chloroketone | Sodium borohydride | Ethanol, methanol, THF | -10°C | Preferably potassium hydroxide as base |
| Epoxide formation | Potassium hydroxide or DBU | Ethanol, methanol, dioxane | Room temperature | Produces N-protected amino epoxide |
| Amide coupling | Carbodiimides or peptide coupling agents | Dichloromethane, DMF | Room temperature | Ensures stereoselectivity |
| Alkylation (cyclopropylation) | Cyclopropyl halide + base (KOH or NaOH) | THF, ethanol | Room temperature | Nucleophilic substitution on nitrogen |
| Protection/Deprotection | Carbobenzoxy chloride, acid for deprotection | Dichloromethane, acid media | Room temperature | Protects amine groups during synthesis |
Research Findings and Optimization
- The use of N-protected chloroketones is critical for controlling regio- and stereoselectivity in the synthesis.
- Sodium borohydride reduction at low temperature minimizes side reactions and ensures high yield of halo alcohol intermediates.
- Epoxide intermediates formed via base-mediated cyclization provide a versatile handle for further functionalization.
- The choice of solvent and base significantly affects the yield and purity of intermediates; ethanol and potassium hydroxide are preferred for epoxide formation.
- Protecting groups such as carbobenzoxy and tert-butyl carbamate provide stability during multi-step synthesis and can be efficiently removed under mild acidic conditions.
- Solid-phase synthesis techniques, although more common in peptide synthesis, offer potential for automation and scale-up in the preparation of complex amides like this compound.
Summary Table of Key Intermediates and Reagents
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
The compound 2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide is a synthetic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in neuropharmacology, pain management, and possibly as a therapeutic agent for several neurological disorders.
Chemical Properties and Structure
This compound features a cyclopropyl group, which is known to influence the pharmacokinetic properties of drugs, potentially enhancing their efficacy and selectivity. The presence of the dimethylamino group may contribute to its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.
Neuropharmacology
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving glutamate receptors. This interaction is crucial because dysregulation of glutamate signaling is implicated in various neurodegenerative diseases.
Case Studies
- NMDA Receptor Modulation : Studies have shown that compounds affecting NMDA receptor activity can provide neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions. The modulation of excitotoxicity through NMDA antagonism could be a therapeutic strategy for preventing neuronal damage .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which are beneficial in reducing oxidative stress associated with neurodegeneration. The ability to scavenge free radicals and inhibit lipid peroxidation positions these compounds as potential neuroprotective agents .
Pain Management
The structure of this compound suggests potential analgesic properties. Compounds with similar structural motifs have been studied for their effectiveness in managing chronic pain conditions.
Research Findings
- Analgesic Efficacy : Experimental models have indicated that certain derivatives exhibit significant pain-relieving effects through modulation of pain pathways, particularly by influencing opioid receptors and other pain-related neurotransmitters .
Potential Therapeutic Uses
Given its unique chemical structure, this compound may have broader therapeutic implications beyond neuropharmacology and pain management.
Possible Applications
- Anti-inflammatory Effects : Compounds within this class may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Anxiolytic Effects : There is emerging evidence suggesting that similar compounds may also possess anxiolytic properties by modulating GABAergic transmission, thus providing a dual action in both anxiety and pain management .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Neuropharmacology | NMDA receptor antagonism | Neuroprotective effects in Alzheimer's models |
| Pain Management | Modulation of pain pathways | Significant analgesic effects observed |
| Anti-inflammatory | Inhibition of inflammatory mediators | Potential benefits in chronic inflammatory diseases |
| Anxiolytic Effects | Modulation of GABAergic transmission | Evidence of reduced anxiety symptoms |
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
a) U-47700 (3,4-Dichloro-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylbenzamide)
- Key Differences :
- U-47700 features a benzamide core with 3,4-dichloro substituents, whereas the target compound uses a 3-methylbutanamide backbone .
- The stereochemistry of the cyclohexyl group differs: U-47700 has (1S,2S) configuration vs. (1S) in the target compound.
- Pharmacological Impact: U-47700 is a potent µ-opioid receptor agonist, highlighting the role of the dimethylamino-cyclohexyl group in receptor binding . The target compound’s cyclopropyl group may reduce CNS penetration compared to U-47700’s lipophilic benzamide.
b) Thiourea Derivatives ()
- Example: 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Key Differences :
- Thiourea vs. Amide Linkage : Thioureas exhibit stronger metal-coordinating properties, relevant in catalysis, whereas amides are more common in drug design.
- Perfluorophenyl Group : Enhances electron-withdrawing effects, contrasting with the target compound’s cyclopropyl group.
Functional Group Comparison: Amide Derivatives
a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences: Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, unlike the target compound’s cyclopropyl-cyclohexyl system. Benzamide vs.
b) α-Oxoketene S,S-Acetals ()
- Example : N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide
- Key Differences: Dithiolane Ring: Introduces sulfur-based reactivity and tautomerism, absent in the target compound.
Data Table: Structural and Pharmacological Comparisons
*Estimated based on structural formula.
Research Findings and Implications
Stereochemical Specificity : The (1S) configuration in the target compound’s cyclohexyl group may enhance receptor selectivity compared to racemic analogs, as seen in opioid derivatives like U-47700 .
Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism relative to benzamide-based compounds, extending half-life .
Synthetic Challenges : Achieving high enantiomeric purity in the cyclohexylamine moiety requires chiral resolution techniques or asymmetric catalysis, similar to methods in ’s complex amides .
Biological Activity
2-Amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide, also known by its CAS number 1353988-62-1, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.382 g/mol
- SMILES Notation : CN(C)C(=O)[C@@H]1CCC@@HC@HNC(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of the central nervous system, particularly through the following mechanisms:
- Dopamine Receptor Interaction : The compound shows potential as a selective dopamine D(3) receptor antagonist, which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Antagonism | Inhibition of D(3) receptor activity | |
| Neuroprotection | Reduction in neuronal cell death | |
| Antipsychotic Potential | Improvement in behavioral models |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Behavioral Studies in Animal Models :
- In Vitro Neuroprotection Assays :
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
